2-(Methylsulfonyl)-4-morpholinobenzaldehyde
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Overview
Description
2-(Methylsulfonyl)-4-morpholinobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a methylsulfonyl group at the second position and a morpholine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the sulfonylation of 4-morpholinobenzaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: 2-(Methylsulfonyl)-4-morpholinobenzoic acid
Reduction: 2-(Methylsulfonyl)-4-morpholinobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and applications .
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can act as an electrophilic center, while the morpholine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets involved would depend on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound features a similar methylsulfonyl group but is based on an indole core instead of a benzaldehyde.
Methanesulfonyl chloride: A simpler compound with a methylsulfonyl group, used as a reagent in various chemical reactions.
Uniqueness: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde is unique due to the combination of its functional groups and its structural features.
Properties
IUPAC Name |
2-methylsulfonyl-4-morpholin-4-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18(15,16)12-8-11(3-2-10(12)9-14)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUGBZLMKRXOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N2CCOCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693893 |
Source
|
Record name | 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-29-5 |
Source
|
Record name | 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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